オキサレート水和物(III)

説明

Europium(III) oxalate hydrate, also known as Europium(III) oxalate hydrate, is a useful research compound. Its molecular formula is C6H2Eu2O13 and its molecular weight is 586. The purity is usually 95%.

BenchChem offers high-quality Europium(III) oxalate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Europium(III) oxalate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学研究

オキサレート水和物(III)は、その独特の性質により、様々な化学研究で使用されています。 これは、他の化合物の合成にしばしば使用されます {svg_1}.

マイクロチャネルリアクター

オキサレート水和物(III)マイクロ粒子の合成のための、フローケミストリーに基づく連続形態制御可能な沈殿戦略が開発されました。 マイクロチャネル内の原料間の流量比が、沈殿生成物の結晶構造、形態、および粒径分布に及ぼす影響が調べられました {svg_2}.

沈殿戦略

高品質の金属酸化物材料を大量に制御可能な生産のためのマイクロチャネル内での沈殿戦略が実証されています。 この戦略は、集中したサイズ分布を備えた層状マイクロ粒子の連続的な調製に有望です {svg_3}.

フォトルミネッセンス

焼成された金属酸化物粉末は、優れたフォトルミネッセンス特性を示しました。 この特性により、発光を必要とするさまざまな用途で役立ちます {svg_4}.

LED

オキサレート水和物(III)ナノ粒子は、393 nmの光源で励起されると、線状発光を示します。 これは、白色LED用の赤色蛍光体として使用できます {svg_5}.

環境修復

オキサレート水和物(III)は、環境修復に使用できます。これは、蛍光粉末や使用済み燃料中のガドリニウム、ユウロピウムなどの希少イオンの抽出に特に役立ちます。 これらの貴重な要素は非常に希薄な濃度で存在しますが、環境を汚染する能力が高いです {svg_6}.

Safety and Hazards

将来の方向性

作用機序

Target of Action

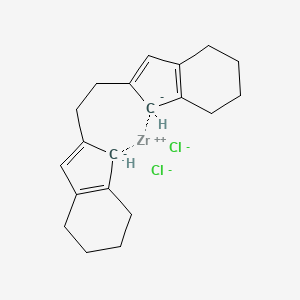

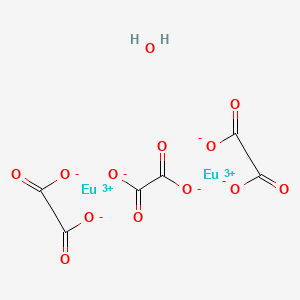

Europium(III) oxalate hydrate is a chemical compound of europium and oxalic acid . The primary targets of this compound are the Eu 3+ cations . These cations play a crucial role in the formation of the compound when an excess of oxalate is added to a hot solution of Eu 3+ cations .

Mode of Action

The interaction of Europium(III) oxalate hydrate with its targets results in the formation of a precipitate of Eu 2 (C 2 O 4) 3 ⋅ 10H 2 O . This precipitate is then dried in a desiccator . The compound’s mode of action is primarily physical, involving the precipitation of europium cations with oxalate anions.

Biochemical Pathways

It’s known that the compound can be used in the synthesis of europium oxalate hydrate microparticles . The effects of flow ratio between raw materials within microchannels on the crystal structure, morphology, and particle size distribution of the precipitated products have been studied .

Pharmacokinetics

It’s known that the compound is a colorless solid and has a solubility in water of 138 mg·l −1 .

Result of Action

The primary result of the action of Europium(III) oxalate hydrate is the formation of a precipitate, which can be used in various applications. For instance, Europium(III) oxide (Eu 2 O 3) can be prepared by calcining europium(III) oxalate . The dehydration of Eu 2 (C 2 O 4) 3 · 10H 2 O occurs below 200 °C . The decomposition of this compound takes place in two stages, the first at 350 °C and the second at about 620 °C .

Action Environment

The action of Europium(III) oxalate hydrate is influenced by several environmental factors. For instance, the feed flow ratios of nitric acid and oxalic acid determine the morphology and particle size distribution due to affecting the mixing degree and phase composition of the precipitation reaction . Additionally, the reaction temperatures also affect the formation of the compound .

生化学分析

Biochemical Properties

Europium(III) oxalate hydrate plays a significant role in biochemical reactions due to its interaction with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, europium(III) oxalate hydrate can act as a phosphor activator, enhancing the fluorescence properties of certain proteins and enzymes . This interaction is crucial for applications in bioimaging and biosensing, where the fluorescence properties of biomolecules are utilized for detection and analysis.

Cellular Effects

The effects of europium(III) oxalate hydrate on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that europium(III) oxalate hydrate can be internalized by cancer cells, where it exhibits high fluorescence signals, making it useful for cellular imaging . Additionally, it has been observed to induce cell apoptosis and necrosis when loaded with anticancer drugs, highlighting its potential in cancer therapy .

Molecular Mechanism

At the molecular level, europium(III) oxalate hydrate exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their structure and function. For example, the binding of europium(III) oxalate hydrate to proteins can result in changes in their conformation, affecting their activity . Additionally, it can inhibit or activate enzymes, leading to alterations in metabolic pathways and gene expression. These molecular interactions are critical for understanding the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

The stability and degradation of europium(III) oxalate hydrate over time are important factors in laboratory settings. The compound’s effects on cellular function can change over time due to its stability and degradation. Studies have shown that europium(III) oxalate hydrate exhibits excellent thermal stability, maintaining its structure and function over extended periods . Long-term exposure to the compound can lead to changes in cellular function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of europium(III) oxalate hydrate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced fluorescence for imaging applications. At high doses, it can cause toxic or adverse effects, including cell damage and apoptosis . Understanding the dosage effects is crucial for determining the safe and effective use of europium(III) oxalate hydrate in biomedical applications.

Metabolic Pathways

Europium(III) oxalate hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing cellular metabolism. For instance, the compound’s interaction with oxalic acid can lead to the formation of europium oxalate complexes, which play a role in metabolic processes . These interactions are essential for understanding the compound’s impact on cellular metabolism.

Transport and Distribution

The transport and distribution of europium(III) oxalate hydrate within cells and tissues are critical for its function. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding these transport mechanisms is important for optimizing the use of europium(III) oxalate hydrate in biomedical applications.

Subcellular Localization

Europium(III) oxalate hydrate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in biochemical processes, as it determines the compound’s interaction with biomolecules and its overall effect on cellular function.

特性

IUPAC Name |

europium(3+);oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Eu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUMNFRIKCFDGT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Eu+3].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Eu2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952799 | |

| Record name | Europium(3+) ethanedioate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304675-55-6 | |

| Record name | Europium(3+) ethanedioate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)

![3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol](/img/structure/B1146699.png)